Physical and chemical properties of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Physical and chemical properties of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide covers the compound's structure, key physicochemical parameters, a plausible synthetic route, and a discussion of its potential pharmacological relevance based on the known activities of its constituent moieties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on related structures to provide a robust predictive profile.
Introduction
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol (CAS No. 94004-77-0) is a complex organic molecule incorporating both a methoxy-substituted phenyl ethanol group and a quinoline heterocyclic system.[1][2] The quinoline moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The 4-methoxyphenyl group is also a common feature in medicinal chemistry, often modulating a compound's pharmacokinetic and pharmacodynamic profile. The unique combination of these two fragments in the target molecule suggests a rich potential for novel pharmacological applications, making a thorough understanding of its chemical and physical properties essential for future research and development.
Molecular Structure and Identification
The molecular structure of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol consists of a central ethanol backbone. One carbon of the ethanol is attached to a 4-methoxyphenyl group, and the other is linked to the second position of a quinoline ring.
Figure 1: Chemical structure of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 94004-77-0 | [1][2] |
| Molecular Formula | C18H17NO2 | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| SMILES | COC1=CC=C(C=C1)C(O)CC2=NC3=CC=CC=C3C=C2 | [2] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value (Predicted/Inferred) | Reference/Justification |
| Physical State | Likely a solid at room temperature. | High molecular weight and presence of polar functional groups. |
| Melting Point | Not available. | |
| Boiling Point | > 95 °C at 1 mmHg | Based on the boiling point of 1-(4-methoxyphenyl)ethanol.[3] The larger quinoline moiety would significantly increase the boiling point. |
| Density | > 1.079 g/mL at 25 °C | Based on the density of 1-(4-methoxyphenyl)ethanol.[3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | The molecule has both polar (hydroxyl, nitrogen) and non-polar (aromatic rings) regions. 1-(4-methoxyphenyl)ethanol is not miscible in water but soluble in chloroform, ethyl acetate, and sparingly in methanol.[3] |
| pKa | ~14 (hydroxyl proton), ~4-5 (protonated quinoline nitrogen) | The pKa of the alcohol is expected to be similar to other benzylic alcohols. The pKa of the quinoline nitrogen is based on the known basicity of quinoline. |
Spectroscopic Data (Predicted)
While experimental spectra for 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol are not published, a prediction of the key spectroscopic features can be made based on its structure.
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¹H NMR: Expected signals would include aromatic protons from both the methoxyphenyl and quinoline rings, a singlet for the methoxy group protons, and signals for the aliphatic protons of the ethanol backbone. The chemical shifts and coupling patterns would be characteristic of the specific substitution patterns.
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¹³C NMR: Aromatic carbons from both ring systems would be observed in the 110-160 ppm region. The aliphatic carbons of the ethanol bridge and the methoxy carbon would appear at higher field.
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IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300-3500 cm⁻¹), C-O stretching of the alcohol and ether, C=N and C=C stretching from the quinoline ring, and aromatic C-H stretching.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 279.33. Fragmentation patterns would likely involve cleavage of the C-C bond of the ethanol backbone and loss of water from the alcohol.
Synthesis and Reactivity
A plausible synthetic route for 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol can be proposed based on established organic chemistry reactions. A common approach would involve the reaction of a nucleophilic quinoline derivative with an electrophilic methoxyphenyl-containing epoxide or a related three-carbon synthon.
Figure 2: Proposed synthetic workflow for 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol.
Experimental Protocol (Hypothetical):
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Deprotonation of 2-Methylquinoline: To a solution of 2-methylquinoline in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base such as n-butyllithium is added dropwise to generate the corresponding carbanion. The reaction progress can be monitored by the formation of a deep color.
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Nucleophilic Addition: A solution of 4-methoxybenzaldehyde in the same anhydrous solvent is then added slowly to the reaction mixture. The carbanion will act as a nucleophile, attacking the carbonyl carbon of the aldehyde.
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Aqueous Workup: After the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride. This protonates the resulting alkoxide to yield the final alcohol product.
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Purification: The crude product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by column chromatography or recrystallization.
Chemical Reactivity:
The reactivity of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol will be dictated by its functional groups:
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Alcohol: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification.
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Quinoline Ring: The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic ring system can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing ring structure.
-
Methoxyphenyl Group: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring.
Potential Pharmacological Significance and Applications
While no specific biological activities have been reported for 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, the known pharmacology of its constituent moieties provides a strong basis for predicting its potential applications.
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Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[4] The presence of the quinoline core suggests that this compound could be investigated as a potential anticancer agent.
-
Antimicrobial Activity: The quinoline ring is a key component of several antibacterial and antimalarial drugs. Therefore, 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol could be screened for its efficacy against a range of microbial pathogens.
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Anti-inflammatory and Analgesic Activity: Certain quinoline derivatives have demonstrated anti-inflammatory and analgesic effects.[5][6] This suggests a potential therapeutic role for the target compound in inflammatory conditions and pain management.
-
Neurological Activity: The structural similarity to compounds that interact with the central nervous system warrants investigation into its potential neurological effects.
The 4-methoxyphenyl group can influence the compound's lipophilicity and ability to cross biological membranes, which are critical factors for drug efficacy. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.
Safety and Handling
Based on the GHS information for related compounds, 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol should be handled with care.[2] It may cause skin and eye irritation and respiratory irritation.[2][7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Table 3: Hazard Statements
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Conclusion
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol is a molecule of significant interest due to the combination of two pharmacologically important scaffolds. This guide has provided a detailed overview of its known and predicted properties. While a lack of extensive experimental data necessitates some extrapolation from related compounds, the information presented here serves as a valuable resource for guiding future research. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. The potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, makes 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol a compelling candidate for further study in drug discovery and development programs.
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